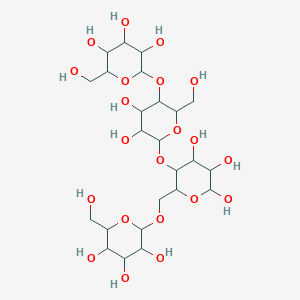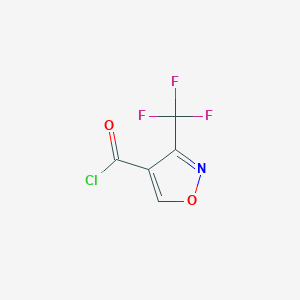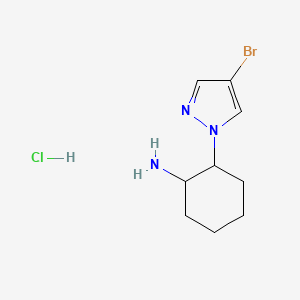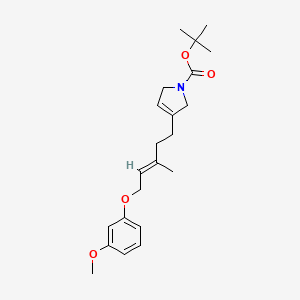![molecular formula C8H12N2O4 B12314265 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid](/img/structure/B12314265.png)
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid is a compound that features a pyrrolidine ring, a common structural motif in many biologically active molecules.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoessigsäure kann über mehrere Synthesewege erfolgen. Eine übliche Methode beinhaltet die Reaktion von N-substituierten Piperidinen mit bestimmten Oxidationsmitteln und Additiven zur Bildung von Pyrrolidin-2-onen . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Kupfer(II)-Katalysators und DMAP (4-Dimethylaminopyridin), um die Kaskade-Reaktion zu ermöglichen .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die Prinzipien der großtechnischen organischen Synthese, wie z. B. die Optimierung der Reaktionsbedingungen und die Verwendung kostengünstiger Reagenzien, würden wahrscheinlich Anwendung finden.
3. Analyse der chemischen Reaktionen
Reaktionstypen
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoessigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Produkten oxidiert werden, je nach dem verwendeten Oxidationsmittel.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kupfer(II)-Salze und Reduktionsmittel wie Natriumborhydrid. Die Reaktionsbedingungen variieren je nach dem gewünschten Produkt, umfassen aber häufig spezifische Katalysatoren und Lösungsmittel .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren oder anderen oxidierten Derivaten führen .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like copper (II) salts and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but often involve specific catalysts and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoessigsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Industrie: Die Verbindung kann zur Synthese von Feinchemikalien, Farbstoffen und Pigmenten verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoessigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Pyrrolidinring kann verschiedene Bindungswechselwirkungen mit Proteinen und Enzymen eingehen, was ihre Aktivität beeinflusst. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem biologischen Kontext ab .
Wirkmechanismus
The mechanism of action of 2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can engage in various binding interactions with proteins and enzymes, influencing their activity. The exact pathways and targets depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrrolidin-2-on: Eine weitere Verbindung, die den Pyrrolidinring aufweist und in ähnlichen Anwendungen eingesetzt wird.
Pyrrolidin-2,5-dione: Diese Verbindungen enthalten ebenfalls den Pyrrolidinring und werden in der pharmazeutischen Chemie eingesetzt.
Einzigartigkeit
2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoessigsäure ist durch ihre spezifischen funktionellen Gruppen und die daraus resultierende Reaktivität einzigartig. Ihre Fähigkeit, eine Vielzahl chemischer Reaktionen einzugehen, und ihre Anwendungen in verschiedenen Bereichen machen sie zu einer wertvollen Verbindung für Forschung und Entwicklung .
Eigenschaften
Molekularformel |
C8H12N2O4 |
|---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C8H12N2O4/c1-9-6(11)5-3-2-4-10(5)7(12)8(13)14/h5H,2-4H2,1H3,(H,9,11)(H,13,14) |
InChI-Schlüssel |
ZNEVCNKTOROOFV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1CCCN1C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)
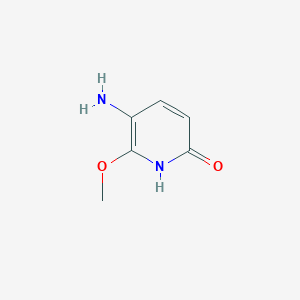
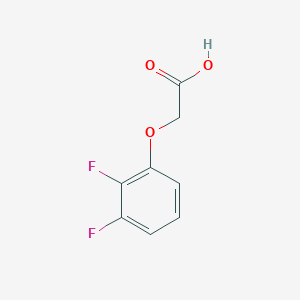

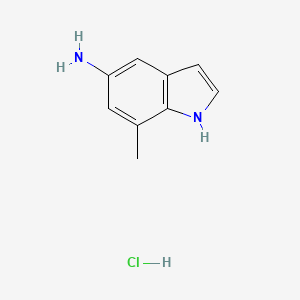
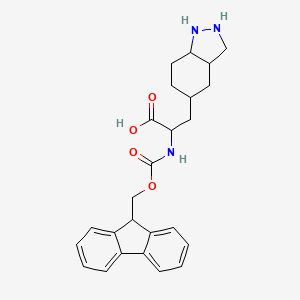
![5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12314236.png)
![(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12314246.png)
